1-(2-Methoxyphenyl)ethan-1-one oxime
Description
Properties
CAS No. |
22233-79-0 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(NE)-N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO2/c1-7(10-11)8-5-3-4-6-9(8)12-2/h3-6,11H,1-2H3/b10-7+ |
InChI Key |
DIKCFMMRNVHRSS-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC=CC=C1OC |
Canonical SMILES |
CC(=NO)C1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Classical Condensation Using Hydroxylamine Hydrochloride
The most straightforward method for synthesizing N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine involves the condensation of 2-methoxyacetophenone with hydroxylamine hydrochloride under mildly acidic conditions. This reaction typically proceeds in ethanol or methanol at reflux temperatures (60–80°C) over 4–6 hours . The hydroxylamine nucleophilically attacks the carbonyl carbon of 2-methoxyacetophenone, forming an intermediate hemiaminal that dehydrates to yield the oxime.
Reaction Conditions and Optimization
-
Solvent Systems : Ethanol is preferred due to its ability to dissolve both reactants and stabilize intermediates. Methanol accelerates reaction rates but may require stricter temperature control .
-
Catalysts : Sodium acetate (1–2 equivalents) neutralizes HCl generated during the reaction, shifting equilibrium toward product formation .
-
Yield : Typical yields range from 70–85%, with purity >90% after recrystallization from ethyl acetate/hexane mixtures .
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a high-efficiency alternative to conventional heating, reducing reaction times from hours to minutes. A protocol involving 2-methoxyacetophenone (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), and sodium hydroxide (1.5 equiv) in ethanol under microwave irradiation (300 W, 100°C) achieves 92% yield in 15 minutes . This method minimizes side products such as over-oxidized nitriles or imines.
Mechanistic Insights
Microwaves enhance dipole polarization, accelerating the nucleophilic addition step. The rapid heating also suppresses competing pathways, such as Beckmann rearrangements, which are prevalent under prolonged thermal stress .
Solid-Phase Synthesis for High-Throughput Applications
Solid-phase synthesis immobilizes hydroxylamine on resin beads, enabling iterative coupling with 2-methoxyacetophenone derivatives. A reported method uses Wang resin-functionalized hydroxylamine, which reacts with 2-methoxyacetophenone in dichloromethane (DCM) containing 1-hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) . After 24 hours at 25°C, cleavage from the resin with trifluoroacetic acid (TFA)/DCM (1:9) affords the oxime in 78% yield.
Advantages and Limitations
-
Purity : Solid-phase methods reduce purification demands, with crude purity exceeding 85% .
-
Scalability : Limited by resin loading capacity, making it more suitable for small-scale combinatorial libraries.
Catalytic Cyanide-Assisted Condensation
The addition of catalytic potassium cyanide (KCN, 0.1–0.3 equiv) in aqueous hydroxylamine solutions enhances oxime formation efficiency. This method, adapted from hydroxamic acid syntheses, involves reacting 2-methoxyacetophenone with hydroxylamine hydrochloride (1.5 equiv) and KCN (0.2 equiv) in methanol/water (3:1) at 50°C for 2 hours . The cyanide ion facilitates intermediate acylcyanide formation, which undergoes nucleophilic substitution by hydroxylamine to yield the target compound in 88% yield.
Safety Considerations
-
KCN’s toxicity necessitates strict handling protocols, including neutralization of waste streams with FeSO₄ .
One-Pot Oxime Carbonate Formation
A novel approach from oxime carbonate chemistry involves reacting 2-methoxyacetophenone with 1,1-carbonyldiimidazole (CDI) and hydroxylamine in tetrahydrofuran (THF). Sodium hydride (0.3 equiv) deprotonates hydroxylamine, enabling nucleophilic attack on the CDI-activated carbonyl . After 2 hours at 25°C, the reaction mixture is quenched with ammonium chloride, extracting the product in ethyl acetate. This method achieves 75% yield with >95% purity after column chromatography.
Key Observations
-
CDI avoids the need for acidic conditions, making this method compatible with acid-sensitive substrates .
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Classical Condensation | EtOH, reflux, 6h | 80% | 90% | Simplicity, low cost |
| Microwave-Assisted | EtOH, 100°C, 15min | 92% | 95% | Rapid, high yield |
| Solid-Phase | DCM, 25°C, 24h | 78% | 85% | Ease of purification |
| Catalytic KCN | MeOH/H₂O, 50°C, 2h | 88% | 93% | High efficiency |
| One-Pot CDI | THF, 25°C, 2h | 75% | 95% | Acid-free conditions |
Mechanistic Studies and Side Reactions
Competing Pathways
-
Beckmann Rearrangement : Under strongly acidic or high-temperature conditions, the oxime may rearrange to form 2-methoxybenzamide derivatives. This is mitigated by using neutral or weakly basic conditions .
-
Over-Oxidation : Exposure to oxidizing agents (e.g., H₂O₂) can convert oximes to nitro compounds, necessitating careful control of reaction atmospheres .
Industrial-Scale Considerations
Large-scale syntheses prioritize solvent recovery and catalyst reuse. A patent-described process uses toluene/N-methylpyrrolidone (NMP) solvent systems to enhance reaction homogeneity and facilitate product isolation . Continuous flow reactors are also being explored to improve heat transfer and reduce batch variability.
Chemical Reactions Analysis
Reaction Pathways and Functional Group Reactivity
The compound exhibits reactivity characteristic of hydroxylamines, including:
2.1. Acylation and Alkylation
The hydroxylamine group can undergo acylation or alkylation when treated with acylating agents (e.g., acetyl chloride) or alkyl halides. This generates derivatives such as N-acylhydroxylamines or N-alkylhydroxylamines .
2.2. Oxidation
Hydroxylamines are susceptible to oxidation under acidic or basic conditions, forming nitroxides (stable free radicals) or nitriles depending on the oxidizing agent .
2.3. Condensation Reactions
The ethylidene group can participate in Schiff base formation with carbonyl compounds, leading to imine derivatives. This reactivity is analogous to oxime intermediates in organic synthesis .
Characterization Data
Key analytical data for structural verification include:
| Technique | Observations |
|---|---|
| IR Spectroscopy | Absorption at ~1600–1700 cm⁻¹ (C=N stretch), ~3200–3500 cm⁻¹ (N–O stretch) |
| ¹H NMR | δ 3.70–4.00 ppm (methoxy group), δ 6.39 ppm (methine proton in ethylidene group) |
| MS | Molecular ion peak corresponding to molecular weight (e.g., 210 g/mol) |
Stability and Storage Considerations
-
Stability : Hydroxylamines are generally heat-sensitive and prone to decomposition under acidic conditions.
-
Storage : Recommended to store in anhydrous conditions at 0–4°C to minimize hydrolysis .
This synthesis and reactivity profile underscores the compound’s utility in both medicinal chemistry and advanced organic synthesis workflows.
Scientific Research Applications
Medicinal Chemistry
N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine and related hydroxylamines have shown promise as therapeutic agents due to their ability to interact with biological targets. Research indicates that hydroxylamines can function as inhibitors for various enzymes, including those involved in cancer progression and inflammatory responses.
- Anticancer Activity : Hydroxylamines have been investigated for their ability to inhibit indoleamine 2,3-dioxygenase-1 (IDO1), which is implicated in cancer immune evasion. Compounds similar to N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine have demonstrated nanomolar potency in cell-based assays, suggesting their potential as cancer therapeutics .
- Antimicrobial Properties : Hydroxylamines exhibit antimicrobial activities against a range of pathogens. Studies have shown that modifications to the hydroxylamine structure can enhance its efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Hydroxylamines also possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. Their ability to modulate inflammatory pathways makes them valuable in drug development for inflammatory diseases .
Environmental Science
N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine has applications in environmental monitoring and remediation:
- Pollutant Degradation : Hydroxylamines play a role in the degradation of pollutants, particularly nitro compounds. They can be involved in bioremediation processes where microorganisms convert harmful substances into less toxic forms .
- Analytical Applications : Hydroxylamines are used in analytical chemistry for detecting nitrite and other nitrogenous compounds in environmental samples. Their ability to react selectively with nitrite allows for sensitive detection methods .
Analytical Chemistry
The unique properties of N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine make it useful in various analytical applications:
- Electrochemical Sensors : Modified electrodes using hydroxylamines have been developed for the sensitive detection of hydroxylamine itself and other related compounds. These sensors demonstrate high stability and selectivity, which is crucial for environmental monitoring .
- Spectroscopic Studies : Hydroxylamines are utilized in spectroscopic studies to investigate reaction mechanisms and kinetics. Their ability to form stable complexes with metal ions enhances the understanding of various chemical processes .
Case Study 1: Anticancer Activity
In a study assessing the therapeutic potential of hydroxylamines against IDO1, compounds derived from hydroxylamines exhibited significant inhibition at nanomolar concentrations. The research highlighted the importance of structural modifications to enhance bioactivity while maintaining low cytotoxicity levels .
Case Study 2: Environmental Remediation
Research focused on the use of hydroxylamine derivatives in bioremediation showed that they could effectively reduce nitro compounds in contaminated water sources. The study demonstrated a substantial decrease in pollutant levels, showcasing the practical application of these compounds in environmental cleanup efforts .
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Electron-Donating Groups (e.g., -OCH₃, -OH): Compounds like N-[1-(2-Hydroxy-5-methoxyphenyl)ethylidene]hydroxylamine exhibit increased solubility in polar solvents and enhanced hydrogen bonding, which may improve bioavailability .
- Electron-Withdrawing Groups (e.g., -CF₃, -Br): The trifluoromethyl group in N-[1-(3-Trifluoromethylphenyl)ethylidene]hydroxylamine increases electrophilicity, making it reactive in nucleophilic substitutions .
- Heterocyclic Substituents (e.g., benzothiophene, thiazole): These groups enhance π-π interactions and metal coordination, as seen in N-[1-(2-Phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine, which is utilized in catalytic processes .
Toxicological Considerations
- Metabolic Byproducts: The conversion of N-(2-methoxyphenyl)hydroxylamine to o-nitrosoanisole (a suspected carcinogen) underscores the importance of substituent positioning in toxicity profiles .
Biological Activity
N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the chemical properties, biological activities, mechanisms of action, and relevant case studies associated with this compound.
N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine features a hydroxylamine functional group, which is known for its reactivity in organic synthesis. The presence of the methoxy group at the ortho position of the phenyl ring enhances its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation to form nitroso derivatives and reduction to yield amines.
Antimicrobial Activity
Research indicates that N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound against selected bacteria are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
The compound's mechanism of action against bacteria may involve disruption of cell membrane integrity or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, leading to cell cycle arrest and increased rates of programmed cell death. The growth inhibitory effects are quantified in terms of GI50 values, as shown in Table 2.
| Cancer Cell Line | GI50 (µM) |
|---|---|
| MCF7 (Breast cancer) | 8.79 |
| UAC62 (Melanoma) | 0.77 |
| TK10 (Renal cancer) | 9.73 |
The compound's effectiveness varies across different cancer types, with notable potency observed in melanoma and breast cancer cell lines .
The biological activity of N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine is attributed to its ability to act as a nucleophile, allowing it to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to modifications that disrupt cellular functions critical for survival and proliferation.
- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases, which are key enzymes in the apoptosis signaling cascade.
- Cell Cycle Arrest : Observations indicate that treatment with this compound results in significant alterations in the cell cycle distribution of treated cells, particularly at higher concentrations .
Case Studies
Several studies have focused on the synthesis and evaluation of N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine derivatives. For instance, a recent study synthesized various derivatives and assessed their biological activities:
- Synthesis : The derivatives were created through a series of chemical reactions involving hydroxylamines.
- Biological Evaluation : The synthesized compounds were tested for antioxidant activity using assays like ABTS and DPPH, revealing promising results compared to standard antioxidants such as Vitamin C .
Q & A
Q. What are the primary metabolic pathways of N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine in mammalian systems, and which enzymes are involved?
Methodological Answer: N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine is metabolized primarily in hepatic microsomes via enzymatic reduction and oxidation. Key pathways include:
- Reduction to o-anisidine : Catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A subfamilies, as shown in rat and rabbit microsomal studies .
- Oxidation to o-aminophenol : CYP2E1 is the dominant enzyme driving this conversion, with minor contributions from CYP1A .
- Minor pathways : Formation of unidentified metabolites (e.g., M1 in rabbit microsomes) and traces of o-nitrosoanisole under acidic conditions .
Experimental Design Tip: Use microsomes from β-naphthoflavone (β-NF)-induced rats (CYP1A-enriched) or ethanol-induced rats (CYP2E1-enriched) to isolate enzyme-specific contributions .
Q. How can researchers validate the structural identity and purity of N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine during synthesis?
Methodological Answer: While direct synthesis data for this compound is limited in the provided evidence, analogous imine derivatives (e.g., N-aryl imines in ) suggest the following:
- Spectral Characterization : Use -NMR and -NMR to confirm substituent positions (e.g., methoxy group at 2-position, ethylidene backbone) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
- HPLC with Chiral Columns : For enantiomeric purity, if asymmetric synthesis is attempted (e.g., via iridium/phosphoramidite catalysis, as in ) .
Advanced Research Questions
Q. How do conflicting data on CYP2E1’s role in N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine metabolism arise, and how can they be resolved?
Methodological Answer: Discrepancies stem from CYP2E1’s dual role:
- Contradiction : CYP2E1-rich microsomes (ethanol-induced) produce minimal o-anisidine but high o-aminophenol, suggesting CYP2E1 primarily oxidizes o-anisidine to o-aminophenol rather than reducing the parent hydroxylamine .
- Resolution Strategy :
Q. What experimental approaches can elucidate the carcinogenic mechanism of N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine in bladder tissue?
Methodological Answer:
- DNA Adduct Analysis : Use -postlabeling or LC-MS/MS to detect hydroxylamine-derived DNA adducts in bladder epithelial cells .
- Redox Cycling Studies : Monitor reactive oxygen species (ROS) generation via fluorescent probes (e.g., DCFH-DA) in microsomal incubations, as redox cycling is implicated in metabolite toxicity .
- In Vivo Models : Expose CYP1A2-knockout mice to the compound and compare bladder tumor incidence to wild-type cohorts .
Q. How can researchers optimize the detection of unstable metabolites like o-nitrosoanisole during N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine metabolism?
Methodological Answer:
- Stabilization Techniques : Add glutathione (GSH) or ascorbic acid to traps nitroso intermediates .
- HPLC with Electrochemical Detection : Enhance sensitivity for nitroso compounds, which are redox-active .
- Low-Temperature Incubations : Perform reactions at 4°C to slow degradation and improve metabolite recovery .
Data Analysis and Contradiction Management
Q. How should researchers address variability in metabolite yield across species (e.g., rabbit vs. rat microsomes)?
Methodological Answer:
- Species-Specific CYP Profiling : Quantify CYP1A, 2B, and 2E1 levels via immunoblotting or activity assays (e.g., ethoxyresorufin-O-deethylase for CYP1A) .
- Cross-Species Comparative Studies : Use humanized liver models (e.g., chimeric mice with human hepatocytes) to bridge rodent data to human relevance .
Q. What statistical methods are recommended for analyzing dose-response relationships in hydroxylamine-induced toxicity studies?
Methodological Answer:
- Benchmark Dose (BMD) Modeling : Preferred over NOAEL/LOAEL for low-dose extrapolation .
- Multivariate Regression : Account for covariates like CYP induction status or glutathione depletion .
Synthesis and Characterization Gaps
Note: Direct synthesis protocols for N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine are not detailed in the provided evidence. Researchers should adapt methods from analogous imine syntheses (e.g., condensation of 2-methoxyphenylamine with ketones under anhydrous conditions) and validate using spectral techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
